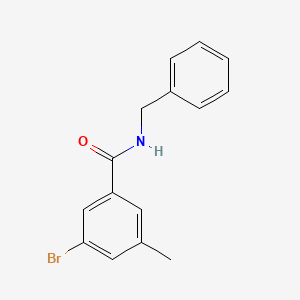

N-benzyl-3-bromo-5-methylbenzamide

CAS No.: 1872715-71-3

Cat. No.: VC2761674

Molecular Formula: C15H14BrNO

Molecular Weight: 304.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1872715-71-3 |

|---|---|

| Molecular Formula | C15H14BrNO |

| Molecular Weight | 304.18 g/mol |

| IUPAC Name | N-benzyl-3-bromo-5-methylbenzamide |

| Standard InChI | InChI=1S/C15H14BrNO/c1-11-7-13(9-14(16)8-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

| Standard InChI Key | JDBHWRGCSAUNDI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 |

Introduction

N-benzyl-3-bromo-5-methylbenzamide is a chemical compound with the CAS number 1872715-71-3. It belongs to the benzamide class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals. This compound specifically features a benzyl group, a bromine atom at the third position, and a methyl group at the fifth position of the benzamide ring.

Synthesis and Preparation

The synthesis of N-benzyl-3-bromo-5-methylbenzamide typically involves the reaction of a benzylamine derivative with a suitably substituted benzoyl chloride in the presence of a base. The specific conditions and reagents may vary depending on the desired yield and purity.

Biological Activities

While specific biological activities of N-benzyl-3-bromo-5-methylbenzamide are not extensively documented, compounds within the benzamide class often exhibit antimicrobial, anticancer, and anti-inflammatory properties. These activities are typically attributed to the compound's ability to interact with enzymes or receptors involved in various biological pathways.

Potential Applications:

-

Antimicrobial Agents: Benzamide derivatives have shown effectiveness against bacterial strains, suggesting potential for developing new antimicrobial drugs.

-

Anticancer Agents: Some benzamides exhibit anticancer properties by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

-

Anti-inflammatory Agents: Certain benzamides have demonstrated anti-inflammatory effects by modulating cytokine production or other inflammatory mediators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume